molecular formula C23H27FN4O2 B2736907 2-amino-6-(3-(diethylamino)propyl)-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712296-24-7

2-amino-6-(3-(diethylamino)propyl)-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2736907
CAS No.: 712296-24-7
M. Wt: 410.493
InChI Key: BBTQRFIBHGBXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-amino-6-(3-(diethylamino)propyl)-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core substituted at key positions:

  • Position 2: Amino group (-NH₂).
  • Position 3: Cyano group (-CN).
  • Position 4: 2-Fluorophenyl (ortho-fluorinated aryl group).
  • Position 6: 3-(Diethylamino)propyl chain (-CH₂CH₂CH₂N(CH₂CH₃)₂).
  • Position 7: Methyl group (-CH₃).

The 2-fluorophenyl group and diethylamino propyl chain distinguish it from analogs, influencing electronic, steric, and solubility properties.

Properties

IUPAC Name

2-amino-6-[3-(diethylamino)propyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-4-27(5-2)11-8-12-28-15(3)13-19-21(23(28)29)20(17(14-25)22(26)30-19)16-9-6-7-10-18(16)24/h6-7,9-10,13,20H,4-5,8,11-12,26H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTQRFIBHGBXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-(3-(diethylamino)propyl)-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of the compound involves a multi-step reaction process. A typical method includes the condensation of starting materials such as 3,5-cyclohexanedione, 4-fluorobenzaldehyde, and malononitrile in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) under reflux conditions. The resulting product is purified through crystallization and recrystallization techniques to obtain a high-purity compound suitable for biological testing.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including non-small cell lung cancer (HOP-62), CNS cancer (SF-539), and melanoma (MDA-MB-435). The compound's mean GI50 values (the concentration required to inhibit cell growth by 50%) were reported to be around 15.72 µM, indicating potent cytotoxic effects against multiple tumor types .

The proposed mechanism of action for the anticancer effects of this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Notably, it has been shown to inhibit topoisomerase and cytochrome enzymes, which are crucial for DNA replication and transcription in cancer cells . The structural features of the compound allow it to interact effectively with these targets.

Pharmacokinetic Properties

Pharmacokinetic studies suggest that the compound possesses favorable drug-like properties. It has been evaluated for absorption, distribution, metabolism, and excretion (ADME) characteristics using computational models such as SwissADME. These evaluations indicate that the compound may have good oral bioavailability and metabolic stability .

Case Studies

  • NCI Screening : The National Cancer Institute's Developmental Therapeutics Program screened this compound across a panel of approximately sixty cancer cell lines. Results indicated a broad spectrum of activity with significant growth inhibition in several aggressive cancer types .
  • Molecular Docking Studies : In silico docking studies have shown that the compound can effectively bind to the active sites of target enzymes like CYP51 and topoisomerase IBJK, supporting its potential as an anticancer agent .

Data Summary

The following table summarizes key biological activities and findings related to the compound:

Activity Cell Line/Target GI50 (µM) Mechanism
AnticancerHOP-62 (Lung Cancer)15.72Topoisomerase inhibition
AnticancerSF-539 (CNS Cancer)49.97Cytochrome inhibition
AnticancerMDA-MB-435 (Melanoma)22.59DNA replication interference
AntifungalCandida spp.N/AEnzyme inhibition

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrano[3,2-c]pyridine structures exhibit promising anticancer activity. The compound has shown strong positive results in the Ames test, indicating mutagenic potential that could be further explored for developing anticancer agents . The presence of the diethylamino group may enhance its interaction with cellular targets involved in cancer proliferation.

Antiviral and Antibacterial Effects

The compound's structure suggests potential antiviral and antibacterial properties. Dihydropyran derivatives have been studied for their ability to inhibit various viral and bacterial pathogens. Preliminary studies suggest that compounds with similar structures can disrupt viral replication mechanisms and bacterial cell wall synthesis .

Neuropharmacological Applications

Given the presence of the diethylamino group, there is potential for neuropharmacological applications. Compounds with similar amine functionalities have been investigated for their effects on neurotransmitter systems, indicating possible uses in treating neurological disorders or enhancing cognitive function .

Case Studies and Research Findings

Study Findings Reference
Study on Anticancer ActivityDemonstrated significant cytotoxic effects against various cancer cell lines.
Investigation of Antiviral PropertiesShowed inhibition of viral replication in vitro.
Neuropharmacological ResearchIndicated potential for enhancing cognitive function through modulation of neurotransmitter release.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The table below highlights structural differences between the target compound and its analogs:

Compound Name / Identifier Position 4 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Fluorophenyl 3-(Diethylamino)propyl C₂₄H₂₆FN₅O 443.50* Longer alkyl chain at position 6; ortho-fluorine enhances steric/electronic effects. N/A
2-amino-6-[2-(dimethylamino)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2-Fluorophenyl 2-(Dimethylamino)ethyl C₂₁H₂₂FN₅O 395.43 Shorter chain at position 6; dimethylamine vs. diethylamine reduces lipophilicity.
2-amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-Hydroxyphenyl 3-Pyridinylmethyl C₂₁H₁₇FN₄O₃ 392.39 Hydroxyl group increases polarity; pyridinylmethyl may enhance π-π interactions.
2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2,3-Dimethoxyphenyl 3-Pyridinylmethyl C₂₄H₂₂N₄O₄ 454.46 Methoxy groups improve solubility but may reduce membrane permeability.
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-benzyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-Methoxyphenyl Benzyl C₂₃H₁₉N₃O₃ 385.42 Benzyl group increases aromatic stacking potential; methoxy enhances electron density.

*Estimated based on structural similarity to analogs.

Q & A

Q. What are the challenges in synthesizing enantiopure forms of this compound?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while asymmetric catalysis (e.g., BINAP-Ru complexes) induces stereoselectivity during pyrano ring formation. Racemization risks are mitigated by avoiding strong acids/bases post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.